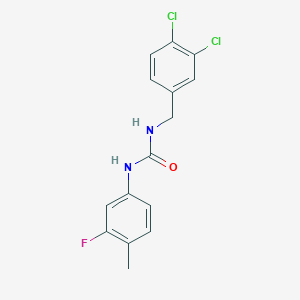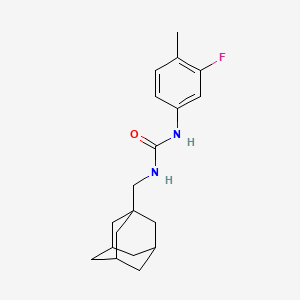
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea
Übersicht
Beschreibung
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as EFCUM, is a chemical compound used in scientific research for its potential therapeutic properties. EFCUM belongs to the class of urea-based compounds and is synthesized using specific chemical reactions.
Wirkmechanismus
The exact mechanism of action of N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act on multiple targets in the body, including the endocannabinoid system, the TRPV1 receptor, and the PPARγ receptor. This compound has been shown to modulate the expression of various genes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development. Additionally, this compound has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can make it challenging to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea research. One direction is to further explore its potential therapeutic properties in various disease models. Additionally, researchers can investigate the optimal dosing and administration of this compound for maximum therapeutic benefit. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy as a potential drug candidate. Finally, researchers can investigate the potential use of this compound as a diagnostic tool in cancer imaging.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylcyclohexyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
1-(4-ethylcyclohexyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-3-12-5-8-13(9-6-12)18-16(20)19-14-7-4-11(2)15(17)10-14/h4,7,10,12-13H,3,5-6,8-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWHCZRYUIPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)



![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)



![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)


